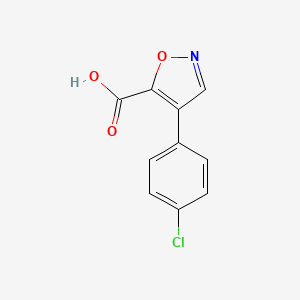

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

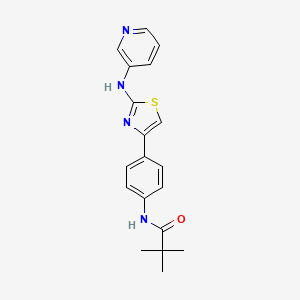

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, a compound with a similar structure, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, has been studied using single-crystal X-ray diffraction .Applications De Recherche Scientifique

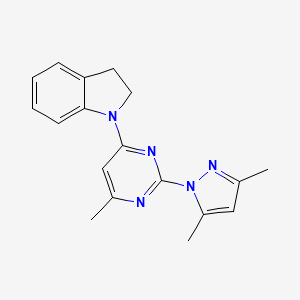

Synthesis and Molecular Applications

4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is used in various synthesis processes. Wasserman et al. (1981) describe how oxazoles, such as 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, can be used as activated carboxylates in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981). Additionally, Katariya, Vennapu, and Shah (2021) explored the use of oxazole derivatives for synthesizing compounds with potential anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

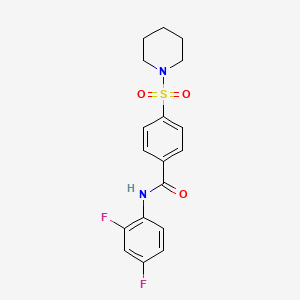

Antibacterial and Antimicrobial Studies

The antibacterial and antimicrobial properties of compounds derived from 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid have been a focus of several studies. For instance, Mehta (2016) researched novel heterocyclic compounds containing 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid fragments, demonstrating good antibacterial activity (Mehta, 2016).

Applications in Corrosion Inhibition

Compounds related to 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid have been evaluated for their effectiveness in corrosion inhibition. Bentiss et al. (2007) studied the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel, revealing their efficiency as inhibitors (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Development of Amyloidogenesis Inhibitors

Research by Razavi et al. (2005) focused on synthesizing oxazoles with a C(4) carboxyl group, such as 4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid, as inhibitors of transthyretin amyloid fibril formation, significant in the context of amyloid diseases (Razavi, Powers, Purkey, Adamski-Werner, Chiang, Dendle, & Kelly, 2005).

Orientations Futures

The future directions for the study of “4-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine and materials science could be explored. For instance, some compounds with similar structures have shown antimicrobial activity , suggesting potential applications in the development of new antimicrobial agents.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biological responses. The specific interactions and resulting changes would depend on the nature of the target receptors.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have significant molecular and cellular effects

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-15-9(8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIPMIFCHQEYRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)

![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)

![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)